

# Application Notes and Protocols for Doping of Silicon Films Using Pentachlorodisilane

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## Compound of Interest

Compound Name: **Pentachlorodisilane**

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## Introduction

**Pentachlorodisilane** (PCDS,  $\text{Si}_2\text{Cl}_5\text{H}$ ) is a liquid precursor used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the formation of silicon-containing thin films.<sup>[1][2]</sup> <sup>[3]</sup> Its primary application lies in the deposition of high-purity amorphous silicon, silicon nitride ( $\text{SiN}_x$ ), and silicon oxide ( $\text{SiO}_2$ ) layers, particularly at lower temperatures compared to traditional precursors like trichlorosilane.<sup>[1][4]</sup> While PCDS is an effective silicon source, its use in the in-situ doping of silicon films to create n-type or p-type semiconductors is not extensively documented in peer-reviewed literature.

This document provides a comprehensive guide for researchers interested in exploring the use of **pentachlorodisilane** for doping silicon films. It includes established protocols for n-type and p-type doping of silicon via Low-Pressure Chemical Vapor Deposition (LPCVD), which can be adapted for use with PCDS. The provided data on the electrical properties of conventionally doped polysilicon films can serve as a benchmark for such research.

## Overview of In-Situ Doping of Silicon Films

In-situ doping is a process where a dopant gas is introduced into the reaction chamber simultaneously with the silicon precursor gas during deposition. This method allows for a more uniform distribution of the dopant throughout the film compared to ex-situ methods like ion implantation, which can be performed at a lower temperature. The most common dopants for

silicon are phosphorus (from phosphine,  $\text{PH}_3$ ) for n-type doping and boron (from diborane,  $\text{B}_2\text{H}_6$  or boron trichloride,  $\text{BCl}_3$ ) for p-type doping.[5][6]

The introduction of dopant gases can influence the deposition rate of the silicon film. For instance, phosphine is known to decrease the deposition rate of silicon from silane, while boron can increase it.

## Quantitative Data: Electrical Properties of Doped Polysilicon Films

The following tables summarize typical electrical properties of n-type and p-type polysilicon films deposited via LPCVD using conventional silicon precursors like silane. These values can serve as a reference for evaluating the outcomes of doping experiments with **pentachlorodisilane**.

Table 1: Typical Properties of N-Type (Phosphorus-Doped) Polysilicon Films

Deposition Parameter	Value	Reference
Silicon Precursor	Silane ( $\text{SiH}_4$ )	[1][5]
Dopant Precursor	Phosphine ( $\text{PH}_3$ )	[1][5]
Deposition Temperature	540 - 600 °C	[1]
Deposition Pressure	200 - 400 mTorr	[1]
$\text{PH}_3/\text{SiH}_4$ Ratio	~ 0.0008	[1]
Resulting Resistivity	Low (specific value depends on doping concentration)	[1]
Carrier Concentration	Up to $1.5 \times 10^{20} \text{ cm}^{-3}$	[3]
Electron Mobility	18 - 31 $\text{cm}^2/\text{V}\cdot\text{s}$ (for heavily doped films)	[4]

Table 2: Typical Properties of P-Type (Boron-Doped) Polysilicon Films

Deposition Parameter	Value	Reference
Silicon Precursor	Silane ( $\text{SiH}_4$ ) or Dichlorosilane ( $\text{SiH}_2\text{Cl}_2$ )	[5][6]
Dopant Precursor	Diborane ( $\text{B}_2\text{H}_6$ ) or Boron Trichloride ( $\text{BCl}_3$ )	[5][6]
Deposition Temperature	~900 °C (for $\text{BCl}_3$ )	[6]
Dopant Concentration	$1 \times 10^{12} - 5 \times 10^{15}$ atoms/cm <sup>2</sup> (implanted)	[7]
Resulting Resistivity	Decreases with increasing doping concentration	[7]
Carrier Concentration	Approaches doping concentration at high doping levels	[7]
Hall Mobility	Shows a minimum at $\sim 2 \times 10^{18}$ cm <sup>-3</sup> doping	[7]

## Experimental Protocols

The following are detailed protocols for the in-situ doping of silicon films using a standard LPCVD furnace. These can be adapted for use with **pentachlorodisilane** as the silicon source, though optimization of parameters such as temperature, pressure, and precursor flow rates will be necessary.

### N-Type Doping of Silicon Films using Phosphine

This protocol describes the formation of phosphorus-doped silicon films.

Materials and Equipment:

- LPCVD furnace system
- Silicon wafers (substrate)

- **Pentachlorodisilane** (PCDS) precursor with bubbler and temperature control
- Silane (SiH<sub>4</sub>) as a comparative precursor (optional)
- Phosphine (PH<sub>3</sub>) gas (diluted in H<sub>2</sub> or N<sub>2</sub>)
- Nitrogen (N<sub>2</sub>) or Argon (Ar) for purging
- Wafer handling tools

Protocol:

- Substrate Preparation:
  - Clean silicon wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
  - Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.
  - Immediately load the wafers into the LPCVD furnace to minimize re-oxidation.
- LPCVD Process:
  - Pump Down: Evacuate the furnace tube to a base pressure of <10 mTorr.
  - Leak Check: Perform a leak check to ensure the integrity of the system.
  - Temperature Ramp: Ramp up the furnace temperature to the desired deposition temperature (e.g., 560 °C).[1]
  - Gas Stabilization: Flow a purge gas (N<sub>2</sub> or Ar) while the temperature stabilizes.
  - Deposition:
    - Introduce **pentachlorodisilane** vapor into the reaction chamber. The PCDS bubbler should be heated to a stable temperature (e.g., 40 °C) to ensure a consistent vapor pressure.[8]

- Simultaneously, introduce the phosphine gas mixture. A low phosphine to silicon precursor ratio is recommended to start (e.g., analogous to a  $\text{PH}_3/\text{SiH}_4$  ratio of 0.0008).  
[\[1\]](#)
- Maintain a constant deposition pressure (e.g., 300 mTorr).  
[\[1\]](#)
- The deposition time will determine the film thickness.
- Gas Purge: After the desired deposition time, stop the flow of PCDS and phosphine and purge the chamber with  $\text{N}_2$  or Ar.
- Cool Down: Cool the furnace down to a safe handling temperature under a continuous  $\text{N}_2$  or Ar flow.
- Post-Deposition Annealing (Optional but Recommended):
  - To activate the dopants and improve the crystalline quality of the film, a post-deposition anneal is often performed.
  - Anneal the wafers in a nitrogen atmosphere at a temperature between 900 °C and 1100 °C for 30-60 minutes.

## P-Type Doping of Silicon Films using Diborane or Boron Trichloride

This protocol outlines the formation of boron-doped silicon films.

### Materials and Equipment:

- LPCVD furnace system
- Silicon wafers (substrate)
- **Pentachlorodisilane** (PCDS) precursor with bubbler and temperature control
- Diborane ( $\text{B}_2\text{H}_6$ ) gas (diluted in  $\text{H}_2$  or  $\text{N}_2$ ) or Boron Trichloride ( $\text{BCl}_3$ ) gas
- Nitrogen ( $\text{N}_2$ ) or Argon (Ar) for purging

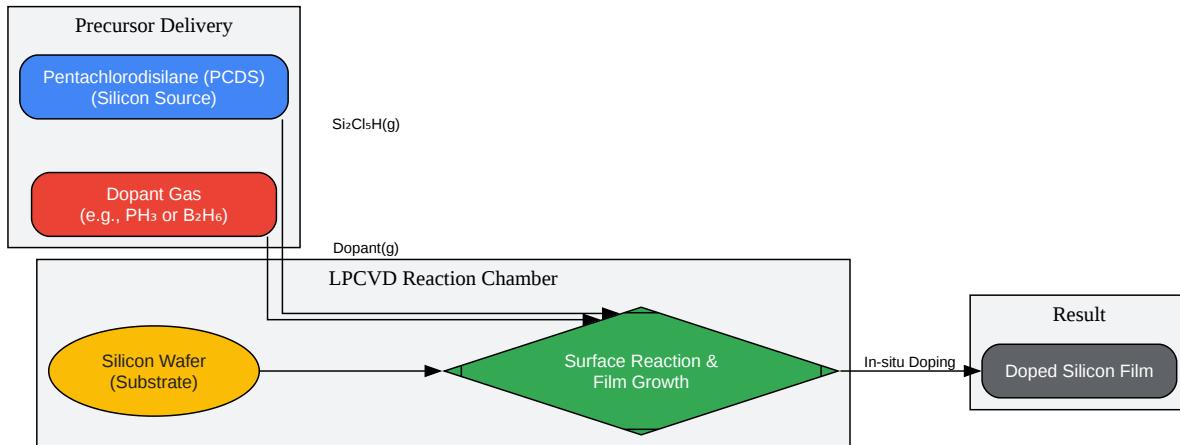
- Wafer handling tools

Protocol:

- Substrate Preparation: Follow the same procedure as for n-type doping.
- LPCVD Process:
  - Pump Down, Leak Check, and Temperature Ramp: Follow the same procedure as for n-type doping. The deposition temperature may need to be adjusted based on the boron precursor used (e.g., ~900 °C for  $\text{BCl}_3$ ).[6]
  - Gas Stabilization: Flow a purge gas ( $\text{N}_2$  or Ar) during temperature stabilization.
  - Deposition:
    - Introduce **pentachlorodisilane** vapor into the reaction chamber.
    - Simultaneously, introduce the diborane or boron trichloride gas mixture.
    - Maintain a constant deposition pressure.
    - The deposition time will determine the film thickness.
  - Gas Purge and Cool Down: Follow the same procedure as for n-type doping.
- Post-Deposition Annealing: A post-deposition anneal is typically required to activate the boron dopants. An anneal in a nitrogen atmosphere at 1000-1100 °C for 30 minutes is a common practice.[7]

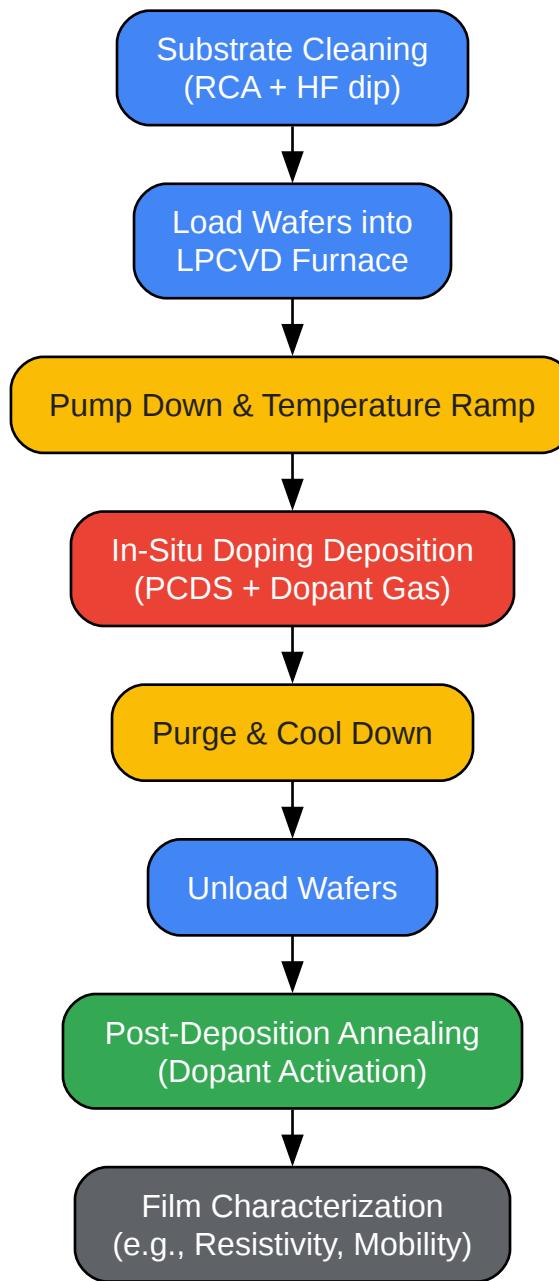
## Visualizations

## Signaling Pathways and Experimental Workflows



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Caption: In-situ doping process in an LPCVD system.



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Caption: Experimental workflow for doped silicon film deposition.

## Conclusion

While **pentachlorodisilane** is a promising precursor for silicon-based films, its application in the direct doping of silicon for semiconductor purposes is an area that requires further research and development. The protocols and data presented here for conventional in-situ doping processes provide a solid foundation for scientists and researchers to begin exploring the

potential of PCDS in this application. Careful optimization of process parameters and thorough characterization of the resulting films will be crucial in determining the viability of **pentachlorodisilane** as a silicon source for doped silicon layers.

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